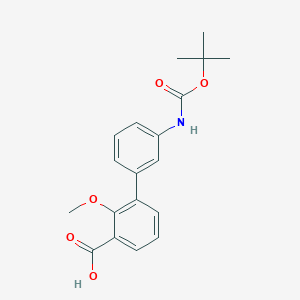
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% (abbreviated as 2-(3-BOC-AP-6-FBA) is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a white solid that is insoluble in water, but soluble in many organic solvents. The compound is a derivative of benzoic acid, which is an aromatic carboxylic acid. The BOC group is an amino protecting group, which is used to protect the amino group from unwanted side reactions. The fluorine atom enhances the polarity of the compound and is responsible for the compound’s unique properties.
科学的研究の応用
2-(3-BOC-AP-6-FBA) has been used in a variety of scientific research applications. It has been used as a substrate for the detection of enzyme activity, as a ligand for the binding of proteins, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of drug compounds, in the study of enzyme kinetics, and in the study of biochemical pathways.
作用機序
2-(3-BOC-AP-6-FBA) has a unique mechanism of action that is dependent on its structure and properties. The fluorine atom enhances the polarity of the compound and is responsible for the compound’s unique properties. The BOC group is an amino protecting group, which is used to protect the amino group from unwanted side reactions. The compound is a substrate for enzymes and can be used as a ligand for the binding of proteins.
Biochemical and Physiological Effects
2-(3-BOC-AP-6-FBA) has been used in the study of biochemical pathways and enzyme kinetics. It has been used to study the effects of enzymes on the metabolism of drugs and other compounds. It has been used to study the effects of drugs on the body, as well as the effects of drugs on the brain.
実験室実験の利点と制限
2-(3-BOC-AP-6-FBA) has several advantages for use in laboratory experiments. It is a white solid that is insoluble in water, but soluble in many organic solvents. This makes the compound easy to work with and handle in the laboratory. The compound is also stable and can be stored for long periods of time without degradation. The compound is also relatively inexpensive, making it an attractive choice for use in laboratory experiments.
The main limitation of 2-(3-BOC-AP-6-FBA) is that it is not suitable for use in human clinical trials due to its potential toxicity. The compound has not been tested in humans and its safety in humans is unknown.
将来の方向性
The use of 2-(3-BOC-AP-6-FBA) in scientific research is still in its early stages. Future research should focus on the development of more efficient synthesis methods and the use of the compound in a variety of applications. Additionally, future research should focus on the safety of the compound in humans, as well as its potential therapeutic applications in the treatment of diseases. Other potential future research directions include the use of the compound in drug delivery systems, the use of the compound as a reagent for the synthesis of other compounds, and the use of the compound in the study of biochemical pathways.
合成法
2-(3-BOC-AP-6-FBA) can be synthesized through a multi-step reaction sequence. The first step involves the reaction of benzoic acid with an amino protecting group, such as BOC. This reaction produces the protected benzoic acid derivative. The second step involves the reaction of the protected benzoic acid derivative with a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI). This reaction produces the desired 2-(3-BOC-AP-6-FBA) compound.
特性
IUPAC Name |
2-fluoro-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-12-7-4-6-11(10-12)13-8-5-9-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQBNZOYLOPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412389.png)
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)









